molecular formula C9H11N3 B8670337 2-Amino-6-dimethylaminobenzonitrile

2-Amino-6-dimethylaminobenzonitrile

Cat. No.: B8670337
M. Wt: 161.20 g/mol
InChI Key: GMUKLCIITDSDDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Its synthesis involves the reduction of 2-dimethylamino-6-nitrobenzonitrile using iron powder and concentrated hydrochloric acid, followed by purification via extraction with methylene chloride . This compound serves as a precursor for synthesizing ethyl oxalyl chloride derivatives, highlighting its reactivity toward electrophilic reagents . Its molecular formula is C₉H₁₀N₃ (calculated as C: 56.54%, H: 4.75%, N: 21.98%), with experimental values closely matching these percentages .

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

2-amino-6-(dimethylamino)benzonitrile

InChI

InChI=1S/C9H11N3/c1-12(2)9-5-3-4-8(11)7(9)6-10/h3-5H,11H2,1-2H3

InChI Key

GMUKLCIITDSDDC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC(=C1C#N)N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Substituent Positions Functional Groups CAS Number Similarity Score
2-Amino-6-dimethylaminobenzonitrile 2-amino, 6-dimethylamino Nitrile, amino, dimethylamino Not specified Reference
2-Amino-3,6-dimethylbenzonitrile 2-amino, 3,6-dimethyl Nitrile, amino, methyl 35490-77-8 0.97
2-Amino-4,6-dimethylbenzonitrile 2-amino, 4,6-dimethyl Nitrile, amino, methyl 56043-01-7 0.97
2-Amino-6-methoxybenzonitrile 2-amino, 6-methoxy Nitrile, amino, methoxy Not provided N/A
2-Amino-5,6-dimethylbenzimidazole 2-amino, 5,6-dimethyl Benzimidazole core Not provided N/A

Physicochemical Properties

  • Electron Effects: The dimethylamino group in this compound is a stronger electron donor than methyl or methoxy groups, which could stabilize intermediates in electrophilic substitution reactions .
  • Steric Considerations: Methyl groups in 3,6- or 4,6-dimethyl analogs may hinder reactions at the aromatic ring’s para position, whereas the dimethylamino group in the reference compound offers less steric bulk .

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